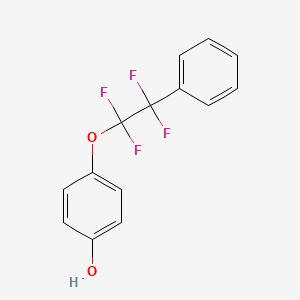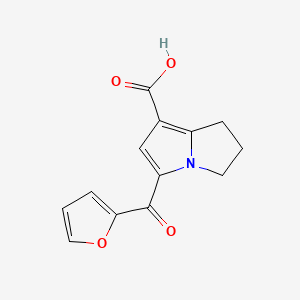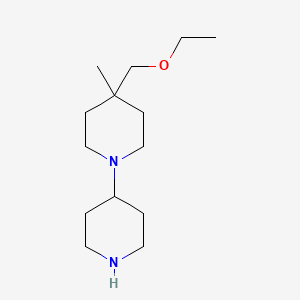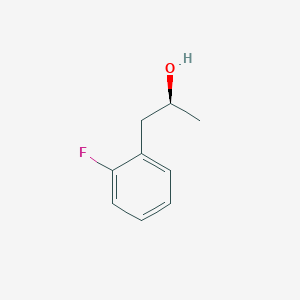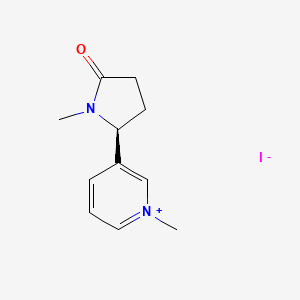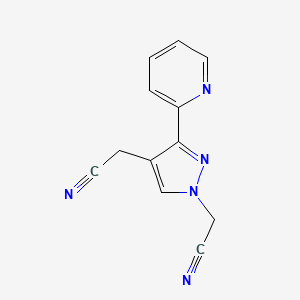
2,2'-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is a heterocyclic compound that features both pyridine and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or dinitrile compound. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate and carried out in a solvent like ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
科学研究应用
2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
- 2-(pyridin-2-yl)-1H-benzo[d]imidazole
- 2-(pyridin-3-yl)-1H-benzo[d]imidazole
- 2-(pyridin-2-yl)pyrimidine
Uniqueness
2,2’-(3-(pyridin-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile is unique due to the presence of both pyridine and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile chemical reactivity and the potential to form a wide range of derivatives with diverse applications .
属性
分子式 |
C12H9N5 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
2-[1-(cyanomethyl)-3-pyridin-2-ylpyrazol-4-yl]acetonitrile |
InChI |
InChI=1S/C12H9N5/c13-5-4-10-9-17(8-6-14)16-12(10)11-3-1-2-7-15-11/h1-3,7,9H,4,8H2 |
InChI 键 |
FUTUYROBRBCCGK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NN(C=C2CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


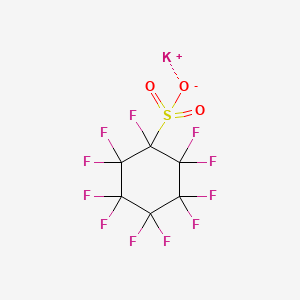
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid](/img/structure/B13426833.png)
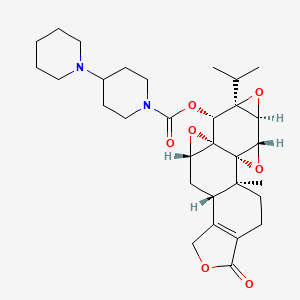
![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)
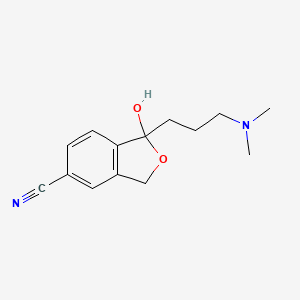
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B13426868.png)
![4-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13426902.png)

